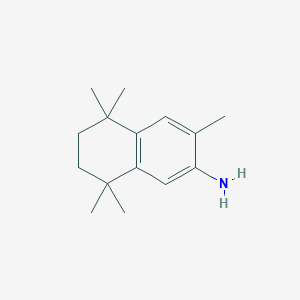
3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine
Overview
Description
3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine is a chemical compound with the molecular formula C15H23N and a molecular weight of 217.35 g/mol . It is a derivative of tetrahydronaphthalene, characterized by the presence of five methyl groups and an amine group. This compound is used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
The primary target of 3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine is the Retinoid X Receptor (RXR) . RXR is a type of nuclear receptor that regulates the expression of genes involved in cell differentiation, development, and metabolism .
Mode of Action
This compound interacts with RXR by binding to its ligand-binding domain. This binding induces a conformational change in RXR, allowing it to form heterodimers with other nuclear receptors. The RXR-ligand complex then binds to specific DNA sequences, leading to the transcription of target genes .
Biochemical Pathways
The activation of RXR by this compound affects various biochemical pathways. These include pathways involved in lipid metabolism, inflammation, and apoptosis. The downstream effects of these pathways contribute to the overall biological activity of the compound .
Result of Action
The molecular and cellular effects of this compound’s action are diverse, given the wide range of genes regulated by RXR. These effects can include changes in cell differentiation and proliferation, lipid metabolism, and inflammatory responses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine typically involves the methylation of tetrahydronaphthalene derivatives under specific reaction conditions. One common method includes the reaction of tetrahydronaphthalene with methylating agents such as methyl iodide in the presence of a strong base like sodium hydride . The reaction is carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete methylation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalenes or other oxidized derivatives.
Reduction: It can be reduced to form more saturated amine derivatives.
Substitution: The amine group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalenes, while substitution reactions can produce various alkylated or acylated amine derivatives .
Scientific Research Applications
3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine is utilized in several scientific research fields:
Chemistry: It serves as a precursor for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: It is explored for its potential therapeutic properties, including its role as a pharmacophore in drug design.
Industry: The compound finds applications in the synthesis of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine
- (3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)boronic acid
- 1-(3,5,5,6,8,8-Hexamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone
Uniqueness
3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine is unique due to its specific arrangement of methyl groups and the presence of an amine group. This structure imparts distinct chemical properties, such as increased steric hindrance and specific reactivity patterns, making it valuable for targeted research applications .
Properties
IUPAC Name |
3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N/c1-10-8-11-12(9-13(10)16)15(4,5)7-6-14(11,2)3/h8-9H,6-7,16H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDQSUCPZRPRYLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1N)C(CCC2(C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40280546 | |
| Record name | 3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40280546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116233-17-1 | |
| Record name | 3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40280546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



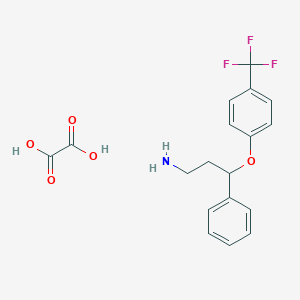
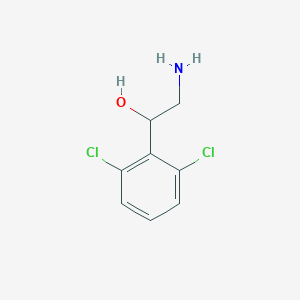

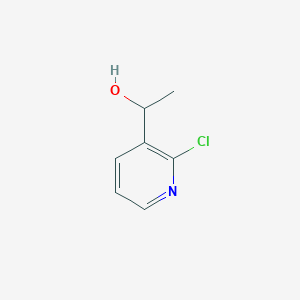
![tert-Butyl 5-benzylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B169573.png)
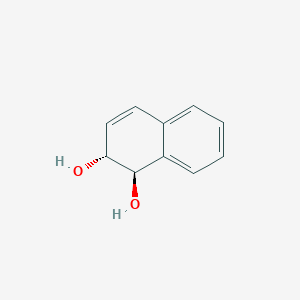
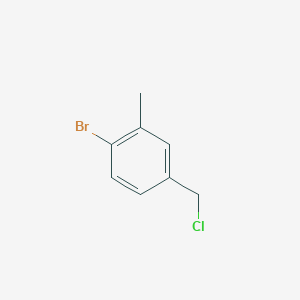
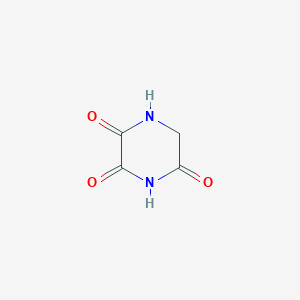
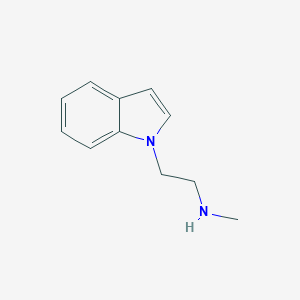
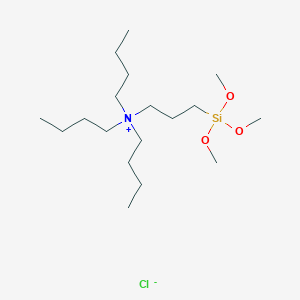
![(1S,3R,5R)-3-fluoro-8-methyl-8-azabicyclo[3.2.1]octan-2-one](/img/structure/B169583.png)
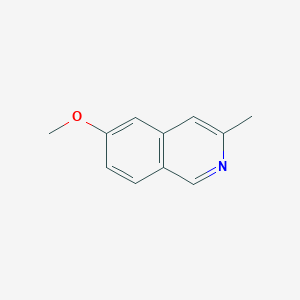
![5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-4-one](/img/structure/B169586.png)
